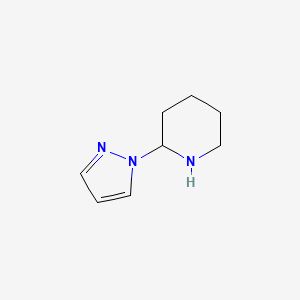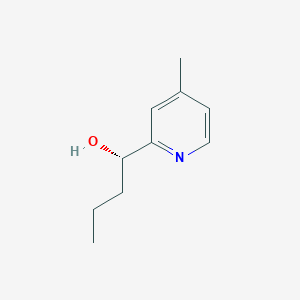
N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, along with a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-4-methylaniline with appropriate reagents to form the desired product. One common method involves the use of a Leimgruber-Batcho reaction, which is a well-known synthetic route for preparing indoles and related compounds . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of N-(2-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine.
4-Fluoro-2-methylphenol: Another fluorinated aromatic compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a fluorine atom, a methyl group, and a pyrazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H12FN3 |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
N-(2-fluoro-4-methylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-3-4-11(10(12)5-8)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3 |
InChI-Schlüssel |
PBJBVIXGSUVJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=CN(N=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)


![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)




![tert-Butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13222047.png)


![5-Oxaspiro[3.5]nonan-8-ylhydrazine](/img/structure/B13222063.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
